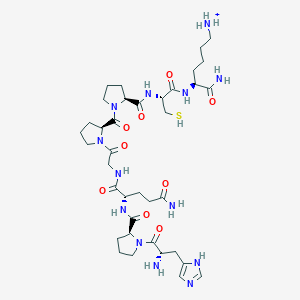
SLDRMAKYUDOFJV-RMIXPHLWSA-O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SLDRMAKYUDOFJV-RMIXPHLWSA-O” is a complex organic molecule that likely belongs to the class of peptides or proteins. These compounds are characterized by the presence of amino acid residues linked by peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino terminus of the anchored amino acid.
Coupling: Adding the next amino acid, which is protected at its amino terminus and activated at its carboxyl terminus.
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. These machines automate the deprotection and coupling steps, allowing for the rapid synthesis of long peptide chains.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Chemistry
Peptides are used as models for studying protein folding and interactions. They serve as substrates for enzyme assays and are used in the development of new synthetic methodologies.
Biology
Peptides play crucial roles in cell signaling and regulation. They are used in research to study receptor-ligand interactions and cellular pathways.
Medicine
Peptides are used as therapeutic agents, including hormones, antibiotics, and anticancer drugs. They are also used in vaccine development and as diagnostic tools.
Industry
Peptides are used in the food industry as flavor enhancers and in cosmetics for their skin-conditioning properties.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors on cell surfaces, modulate enzyme activity, or form structural components of cells. The molecular targets and pathways involved vary widely and are specific to each peptide.
Comparison with Similar Compounds
Similar Compounds
Proteins: Larger molecules composed of one or more long chains of amino acids.
Peptidomimetics: Molecules that mimic the structure and function of peptides but have enhanced stability and bioavailability.
Small Molecule Drugs: Compounds with lower molecular weight that can interact with biological targets similarly to peptides.
Uniqueness
The uniqueness of the compound “SLDRMAKYUDOFJV-RMIXPHLWSA-O” lies in its specific sequence and structure, which confer unique biological activities and properties.
Properties
CAS No. |
95150-22-4 |
|---|---|
Molecular Formula |
C37H60N13O9S+ |
Molecular Weight |
863 g/mol |
IUPAC Name |
[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium |
InChI |
InChI=1S/C37H59N13O9S/c38-12-2-1-6-23(31(41)53)45-33(55)25(19-60)47-35(57)27-8-4-15-50(27)37(59)28-9-5-13-48(28)30(52)18-43-32(54)24(10-11-29(40)51)46-34(56)26-7-3-14-49(26)36(58)22(39)16-21-17-42-20-44-21/h17,20,22-28,60H,1-16,18-19,38-39H2,(H2,40,51)(H2,41,53)(H,42,44)(H,43,54)(H,45,55)(H,46,56)(H,47,57)/p+1/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
SLDRMAKYUDOFJV-RMIXPHLWSA-O |
SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N)C(=O)N4CCCC4C(=O)NC(CS)C(=O)NC(CCCC[NH3+])C(=O)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCC[NH3+])C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N)C(=O)N4CCCC4C(=O)NC(CS)C(=O)NC(CCCC[NH3+])C(=O)N |
sequence |
HPQGPPCK |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















